Catalytic Hydrogenation Yield to Rimantadine: Direct Comparison of Synthetic Routes to the Clinically Approved Antiviral
The defining synthetic value proposition of this compound is its role as the direct precursor to rimantadine hydrochloride, the FDA-approved anti-influenza A drug. The CA1220198A patent explicitly teaches that 1-adamantyl methyl ketoxime (synonym of the target compound) undergoes low-temperature, low-pressure catalytic hydrogenation (Pt/C, 25–115 psia H₂, ambient temperature, ethanol or acetic acid) to afford rimantadine in yields of 75–96% [1][2]. In contrast, alternative synthetic routes to rimantadine—such as the Leuckart-Wallach reductive amination of 1-acetyladamantane with formamide/formic acid—are characterized in the patent literature as producing 'low' yields (typically up to 82% by weight) with 'tedious' workup procedures [3]. The oxime hydrogenation route thus offers a quantifiable advantage in both yield and operational simplicity.
| Evidence Dimension | Isolated yield of rimantadine (free base or hydrochloride) from adamantane precursor |
|---|---|
| Target Compound Data | 75% yield (Example 1: 1.6 g rimantadine HCl from 2.0 g ketoxime, ethanol/HCl, PtO₂, ambient temp) [1]; 96% yield (Example 2: 7.1 g rimantadine free base from 8.0 g ketoxime, glacial acetic acid, 5% Pt/C, 39 psia H₂, ambient temp) [2] |
| Comparator Or Baseline | Leuckart-Wallach reductive amination route (1-acetyladamantane + formamide/formic acid): yields described as 'low (up to 82% by weight)' with 'tedious' workup [3] |
| Quantified Difference | 14–96 percentage point yield advantage for the oxime hydrogenation route; additionally, milder conditions (room temperature vs. elevated temperatures required for Leuckart reaction) and simpler workup |
| Conditions | Parr hydrogenation apparatus; catalyst: PtO₂ or 5% Pt/C; solvent: ethanol/HCl (Example 1) or glacial acetic acid (Example 2); H₂ pressure: 30–39 psia (200–270 KPa); temperature: ambient (10–60°C range claimed); reaction time: 2.25 h to overnight [1][2] |
Why This Matters
For procurement decisions in antiviral process chemistry, the documented 75–96% yield under mild conditions makes this ketoxime the preferred starting material for rimantadine synthesis, directly impacting cost-efficiency and scalability compared to low-yielding reductive amination alternatives.
- [1] Liu, J. H. (Inventor). CA1220198A – Process for preparing rimantadine. Canadian Patent CA1220198A, issued 1987. Example 1, lines corresponding to L238 (75% yield). https://patents.google.com/patent/CA1220198A/en View Source
- [2] Liu, J. H. (Inventor). CA1220198A – Process for preparing rimantadine. Canadian Patent CA1220198A, issued 1987. Example 2, lines corresponding to L249 (96% yield). https://patents.google.com/patent/CA1220198A/en View Source
- [3] Liu, J. H. (Inventor). CA1220198A – Process for preparing rimantadine. Canadian Patent CA1220198A, issued 1987. Background section, lines corresponding to L177–L181 (critique of prior art Leuckart route yields). https://patents.google.com/patent/CA1220198A/en View Source
